
1-(3-Ethoxy-4-methoxyphenyl)ethanamine
Übersicht
Beschreibung
1-(3-Ethoxy-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C11H17NO2 It is characterized by an ethanamine backbone substituted with ethoxy and methoxy groups on the phenyl ring
Wirkmechanismus
Target of Action
It is known to be a synthetic intermediate of apremilast , a selective phosphodiesterase 4 (PDE4) inhibitor . Therefore, it may interact with similar targets.
Mode of Action
As a synthetic intermediate of Apremilast, it might share similar mechanisms, which involves inhibiting the PDE4 enzyme, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells .
Biochemical Pathways
As a potential pde4 inhibitor, it could impact pathways regulated by camp, such as inflammatory response pathways .
Result of Action
As a synthetic intermediate of Apremilast, it might share similar effects, which include reducing inflammation by inhibiting the production of pro-inflammatory cytokines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanamine typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired ethanamine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanamine backbone.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-(3-Ethoxy-4-methoxyphenyl)ethanamine has the molecular formula CHNO and features an ethanamine backbone with ethoxy and methoxy substituents on the phenyl ring. Its unique structure contributes to its reactivity and interaction with biological targets.
Chemistry
In organic synthesis, this compound serves as a crucial building block for more complex molecules. It is utilized in the synthesis of pharmaceutical agents, including Apremilast, which is used to treat autoimmune diseases such as psoriasis and rheumatoid arthritis .
Application | Description |
---|---|
Building Block | Used in synthesizing complex organic molecules |
Pharmaceutical Synthesis | Intermediate for drugs like Apremilast |
Biology
Research indicates that this compound exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and its role as an inhibitor of phosphodiesterase 4 (PDE4), which plays a significant role in inflammatory processes.
Biological Activity | Mechanism |
---|---|
Anti-inflammatory | Inhibits PDE4, modulating cAMP levels |
Receptor Interaction | Binds to specific receptors involved in inflammation |
Medicine
The therapeutic potential of this compound is significant due to its pharmacological properties. It has been explored for use in treating conditions related to inflammation and autoimmune disorders.
Case Studies:
- Inflammatory Diseases : The compound has shown promise in modulating immune responses, making it a candidate for treating diseases like rheumatoid arthritis .
- Cancer Treatment : Research indicates that derivatives of this compound may inhibit tumor necrosis factor-alpha (TNF-α), relevant in various cancers including melanoma and leukemia .
Disease Targeted | Potential Application |
---|---|
Autoimmune Diseases | Treatment via PDE4 inhibition |
Cancers | Inhibition of TNF-α production |
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for developing agrochemicals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
- ®-(+)-1-(3-Methoxyphenyl)ethylamine
- N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
Uniqueness: 1-(3-Ethoxy-4-methoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .
Biologische Aktivität
1-(3-Ethoxy-4-methoxyphenyl)ethanamine, also known as a precursor to the drug apremilast, has garnered attention due to its biological activities, particularly in the context of inflammatory diseases. This compound is characterized by its unique combination of functional groups, which contribute to its pharmacological properties.
The compound's structure includes an ethoxy group and a methoxy group attached to a phenyl ring, making it a member of the phenethylamine class. Its molecular formula is C12H17NO2, and it has a molecular weight of 207.27 g/mol. The presence of these substituents enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Biological Activity
This compound is primarily recognized for its role as an intermediate in the synthesis of apremilast, a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibition is significant because it modulates inflammatory responses by increasing intracellular levels of cyclic AMP (cAMP), which in turn regulates various cellular processes including cytokine production.
- PDE4 Inhibition : By inhibiting PDE4, this compound reduces the breakdown of cAMP, leading to decreased production of pro-inflammatory cytokines such as TNF-α. This mechanism is particularly relevant in conditions like psoriasis and psoriatic arthritis where TNF-α plays a pivotal role in the inflammatory cascade .
- Immunomodulation : The compound has demonstrated immunomodulatory effects, enhancing the body's ability to regulate immune responses without overstimulation .
Research Findings
Recent studies have focused on the synthesis and application of this compound in drug development:
-
Synthesis Studies :
- The chemoenzymatic synthesis involving ketoreductases has shown promising results in producing high yields and enantiomeric excess for derivatives of this compound .
- A notable study reported that the enzymatic resolution led to (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol with 93% enantiomeric excess, highlighting the potential for developing chiral drugs from this compound .
- Clinical Applications :
Case Studies
Several clinical studies have evaluated the efficacy of apremilast:
- Study on Psoriasis : In a randomized controlled trial involving patients with moderate to severe plaque psoriasis, apremilast showed significant improvement in Psoriasis Area and Severity Index (PASI) scores compared to placebo after 16 weeks .
- Psoriatic Arthritis Trial : Another study indicated that apremilast significantly reduced symptoms in patients with active psoriatic arthritis, with improvements noted in both physical function and joint pain .
Data Summary
Property | Value |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
Biological Target | Phosphodiesterase 4 (PDE4) |
Therapeutic Use | Psoriasis, Psoriatic Arthritis |
Mechanism of Action | PDE4 inhibition |
Enantiomeric Excess (ee) | Up to 93% |
Eigenschaften
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8H,4,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWQXQKBQFMYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624009 | |
Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747402-25-1 | |
Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.